molecular formula C19H22N2O4 B5211849 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No. B5211849
M. Wt: 342.4 g/mol
InChI Key: RDEHGRNKQGZPPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, including alkylation, nitration, and carbonylation processes. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide and similar compounds involves alkylation followed by nitration to achieve high yields. The alkylation and nitration reactions are optimized to improve yield and purity, demonstrating the complexity and precision required in synthesizing nitrophenyl acetamides and their derivatives (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, involves techniques like FT–IR, ESI–MS, 1H, and 13C NMR spectroscopy. Crystal structure determination and analysis highlight the importance of hydrogen bonding in defining the molecular conformation and stability of these compounds (P. Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary, including carbonylation and reactions with various anions, demonstrating selectivity and reactivity towards specific functional groups. The interaction between different functional groups within these molecules can significantly influence their chemical behavior and reactivity patterns (A. Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of similar compounds are influenced by their molecular structure, as seen in the solvatochromism studies. The presence of nitrophenyl groups and other substituents affects the compound's solubility, dipole moment, and interaction with solvents, indicating the role of molecular architecture in determining physical characteristics (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific ions like fluoride, are explored through studies on compounds like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. These investigations reveal the selective binding and sensing capabilities, demonstrating the chemical versatility of nitrophenyl acetamides and their potential applications in sensing and molecular recognition (P. Jansukra et al., 2021).

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12(2)15-7-5-14(4)10-18(15)25-11-19(22)20-16-8-6-13(3)9-17(16)21(23)24/h5-10,12H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEHGRNKQGZPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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